An In-Depth Technical Guide to 2,3-Dichloro-1,1,1-trifluoropropane (HCFC-243db)
An In-Depth Technical Guide to 2,3-Dichloro-1,1,1-trifluoropropane (HCFC-243db)
For Researchers, Scientists, and Drug Development Professionals
Foreword
The strategic incorporation of fluorine into molecular scaffolds continues to be a cornerstone of modern medicinal chemistry, offering unparalleled control over a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] Among the vast arsenal of fluorinated building blocks, small, functionalized propane backbones represent a versatile platform for introducing the trifluoromethyl group—a privileged motif in a significant portion of today's pharmaceuticals.[3][4] This guide focuses on a specific, yet potentially underutilized, member of this class: 2,3-Dichloro-1,1,1-trifluoropropane (HCFC-243db). While historically recognized for its applications in materials science, its utility as a reactive intermediate presents intriguing possibilities for the synthesis of complex fluorinated molecules relevant to drug discovery. This document serves as a comprehensive technical resource, consolidating available data on its synthesis, reactivity, and characterization, and exploring its potential as a valuable synthon for the research and drug development community.
Chemical Identity and Nomenclature
Correctly identifying a chemical entity is paramount for reproducible and safe research. 2,3-Dichloro-1,1,1-trifluoropropane is known by several synonyms and identifiers across various chemical databases and regulatory bodies. Establishing a clear understanding of its nomenclature is the first step in harnessing its synthetic potential.
The standard IUPAC name for this compound is 2,3-dichloro-1,1,1-trifluoropropane .[5] It is also commonly referred to by its hydrochlorofluorocarbon (HCFC) designation, HCFC-243db .[5] This nomenclature provides information about its structure: the '2' indicates a two-carbon backbone (ethane-based for numbering), the '4' indicates the number of chlorine atoms (3+1), the '3' represents the number of fluorine atoms, and 'db' specifies the isomer.
A comprehensive list of its identifiers is provided in the table below for cross-referencing purposes.
| Identifier Type | Value | Source |
| CAS Number | 338-75-0 | [5][6] |
| IUPAC Name | 2,3-dichloro-1,1,1-trifluoropropane | [5] |
| Common Synonyms | HCFC-243db, R 243db | [5] |
| Molecular Formula | C₃H₃Cl₂F₃ | [5] |
| InChI | InChI=1S/C3H3Cl2F3/c4-1-2(5)3(6,7)8/h2H,1H2 | [5] |
| InChIKey | QJMGASHUZRHZBT-UHFFFAOYSA-N | [5][6] |
| SMILES | C(C(C(F)(F)F)Cl)Cl | [5] |
| EC Number | 811-709-7 | [5] |
| Beilstein Registry No. | 1737810 | [5] |
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and spectroscopic properties is essential for its handling, reaction monitoring, and characterization.
Physicochemical Properties
2,3-Dichloro-1,1,1-trifluoropropane is a colorless liquid under standard conditions.[7] Its key physicochemical properties are summarized below.
| Property | Value | Unit | Source |
| Molecular Weight | 166.95 | g/mol | [5] |
| Boiling Point | 76-77 (349-350 K) | °C (K) | [6] |
| Density | ~1.42 | g/cm³ | [8] |
| LogP | 2.39 | [8] |
Spectroscopic Data and Interpretation
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is a key technique for identifying this compound. The fragmentation pattern is influenced by the presence of two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and the stable trifluoromethyl group.
-
Molecular Ion (M⁺): The molecular ion peak would be expected around m/z 166, with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 peaks in a 9:6:1 ratio).
-
Key Fragments: PubChem lists the most prominent peaks observed in its GC-MS analysis as m/z 130, 49, and 98.[5] The base peak at m/z 130 likely corresponds to the loss of a chlorine atom ([M-Cl]⁺). The presence of a strong m/z 43 peak can be indicative of a propyl cation fragment.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of a chiral center at the C2 position, making the two protons on C3 diastereotopic. This would result in a complex multiplet pattern for the -CH₂Cl and -CHCl- groups.
-
¹³C NMR: The carbon NMR spectrum should display three distinct signals corresponding to the three carbon atoms in different chemical environments.
-
¹⁹F NMR: The three fluorine atoms are chemically equivalent and would give rise to a single signal, likely a doublet due to coupling with the proton on C2. The chemical shift of trifluoromethyl groups can be sensitive to the electronic environment and solvent.[9][10][11]
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong C-F stretching vibrations, typically in the 1100-1350 cm⁻¹ region, and C-Cl stretching vibrations, which are expected in the 600-800 cm⁻¹ range. C-H stretching and bending vibrations will also be present.
Synthesis and Reaction Mechanisms
The primary route for the synthesis of 2,3-dichloro-1,1,1-trifluoropropane involves a carbene-mediated reaction starting from the readily available 2,2-dichloro-1,1,1-trifluoroethane (HCFC-123).[8] This approach highlights a powerful C-C bond-forming strategy for constructing fluorinated propane backbones.
Synthesis via Carbene Insertion
The synthesis proceeds by the generation of a trifluoromethylchlorocarbene intermediate from HCFC-123, which then reacts with methyl chloride.[8] This process can be carried out in either the liquid or gas phase.
Caption: Synthesis of HCFC-243db via carbene generation and insertion.
Mechanism:
-
Carbene Formation: The reaction is initiated by the dehydrochlorination of 2,2-dichloro-1,1,1-trifluoroethane (HCFC-123).[8]
-
Liquid Phase: This is typically achieved using a strong base, such as 50% aqueous sodium hydroxide, in the presence of a phase-transfer catalyst (PTC).[8][12] The PTC facilitates the transport of the hydroxide ion into the organic phase where it can deprotonate the HCFC-123, leading to the elimination of HCl and the formation of the trifluoromethylchlorocarbene.
-
Gas Phase: Alternatively, the carbene can be generated by high-temperature pyrolysis of HCFC-123.[8]
-
-
Carbene Insertion: The highly reactive carbene intermediate then undergoes an insertion reaction into the C-H bond of methyl chloride to form the final product, 2,3-dichloro-1,1,1-trifluoropropane.[8]
Experimental Protocol (Illustrative)
While the patent literature provides the conceptual framework, a detailed, validated laboratory protocol is not publicly available.[8] The following is an illustrative procedure based on general principles of phase-transfer catalyzed carbene reactions. This protocol should be considered a starting point and requires optimization and rigorous safety assessment before implementation.
Objective: To synthesize 2,3-dichloro-1,1,1-trifluoropropane from 2,2-dichloro-1,1,1-trifluoroethane.
Materials:
-
2,2-dichloro-1,1,1-trifluoroethane (HCFC-123)
-
Methyl chloride (or a suitable precursor)
-
50% Aqueous Sodium Hydroxide
-
Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst
-
Dichloromethane (DCM) or another suitable solvent
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reactions under reflux and inert atmosphere
Procedure:
-
Reaction Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Charging Reagents: The flask is charged with 2,2-dichloro-1,1,1-trifluoroethane, the phase-transfer catalyst (e.g., 1-5 mol%), and the solvent (e.g., DCM). Methyl chloride is then introduced, either as a condensed liquid at low temperature or bubbled through the reaction mixture.
-
Reaction Initiation: The mixture is cooled in an ice bath, and 50% aqueous sodium hydroxide is added dropwise from the dropping funnel with vigorous stirring. The rate of addition should be carefully controlled to manage the exothermicity of the reaction.
-
Reaction Monitoring: The progress of the reaction can be monitored by GC-MS analysis of aliquots taken from the organic layer.
-
Work-up: Upon completion, the reaction mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to yield pure 2,3-dichloro-1,1,1-trifluoropropane.
Self-Validation:
-
Yield: The isolated yield of the purified product should be determined.
-
Purity: The purity of the final product should be assessed using GC-MS and NMR spectroscopy.
-
Characterization: The identity of the product should be confirmed by comparing its spectroscopic data (MS, NMR, IR) with the expected patterns.
Reactivity and Synthetic Utility
2,3-Dichloro-1,1,1-trifluoropropane is a valuable intermediate primarily due to the reactivity of its two chlorine atoms, which can be manipulated to introduce further functionality.
Dehydrochlorination
The most prominent reaction of 2,3-dichloro-1,1,1-trifluoropropane is dehydrochlorination to form unsaturated compounds. The elimination of HCl can be controlled to yield different products.
-
Formation of 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf): Treatment with a suitable base can selectively remove HCl to form the corresponding alkene. This reaction is a key step in the production of next-generation refrigerants and foam-blowing agents.[8]
Caption: Dehydrochlorination of HCFC-243db to HCFO-1233xf.
Fluorination
Further fluorination of 2,3-dichloro-1,1,1-trifluoropropane can be achieved by reaction with hydrogen fluoride (HF) in the gas phase over a fluorination catalyst. This process is used to synthesize more highly fluorinated propanes and propenes, such as 2,3,3,3-tetrafluoropropene (HFO-1234yf).[13]
Applications in Drug Development and Medicinal Chemistry
While direct applications of 2,3-dichloro-1,1,1-trifluoropropane in the synthesis of marketed drugs are not widely documented, its potential as a trifluoromethylated C3 building block is significant. The trifluoromethyl group is a key pharmacophore that can enhance metabolic stability, increase lipophilicity, and modulate the pKa of nearby functional groups, thereby improving the pharmacokinetic and pharmacodynamic properties of a drug candidate.[2][3]
2,3-Dichloro-1,1,1-trifluoropropane can serve as a precursor to a variety of functionalized trifluoromethylated propanes and propenes. These derivatives can then be incorporated into larger molecules of pharmaceutical interest. For example, the double bond in 2-chloro-3,3,3-trifluoropropene, derived from 2,3-dichloro-1,1,1-trifluoropropane, is amenable to a wide range of synthetic transformations, allowing for the introduction of diverse functional groups.
The strategic value of this compound lies in its ability to provide a three-carbon chain with a terminal trifluoromethyl group and handles for further chemical modification at the other two positions. This makes it a potentially valuable starting material for the synthesis of novel trifluoromethylated analogs of known bioactive scaffolds.
Safety, Handling, and Disposal
As a senior application scientist, ensuring the safe handling and disposal of all chemicals is of utmost importance. 2,3-Dichloro-1,1,1-trifluoropropane possesses specific hazards that must be managed through appropriate engineering controls and personal protective equipment.
Hazard Identification
According to the Globally Harmonized System (GHS), 2,3-dichloro-1,1,1-trifluoropropane is classified with the following hazards:[5]
-
H335: May cause respiratory irritation.
-
H336: May cause drowsiness or dizziness.
-
H420: Harms public health and the environment by destroying ozone in the upper atmosphere.
Signal Word: Warning[5]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: All work with this compound should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge should be used.
-
Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.
Disposal
Waste material must be disposed of as hazardous waste in accordance with all local, state, and federal regulations. Due to its potential to harm the ozone layer, it should not be released into the environment.
Conclusion
2,3-Dichloro-1,1,1-trifluoropropane (HCFC-243db) is a versatile fluorinated compound with established utility in the synthesis of next-generation materials. While its direct application in drug development is not yet prevalent, its role as a trifluoromethylated C3 building block presents a compelling opportunity for medicinal chemists. The synthetic pathways, particularly those involving carbene chemistry, offer a viable route to this and other related fluorinated propanes. With a thorough understanding of its properties, synthesis, reactivity, and safe handling procedures as outlined in this guide, researchers are well-equipped to explore the full potential of 2,3-dichloro-1,1,1-trifluoropropane in the design and synthesis of novel, high-value molecules for the pharmaceutical industry.
References
- CN114773148A - Method for synthesizing 2, 3-dichloro-1, 1, 1-trifluoropropane and 2-chloro-1, 1, 1-trifluoropropene - Google P
-
Organic Syntheses Procedure. (URL: [Link])
-
PubChem. (2023). 2,3-Dichloro-1,1,1-trifluoropropane. National Center for Biotechnology Information. (URL: [Link])
-
NIST. (2021). Propane, 2,3-dichloro-1,1,1-trifluoro-. In NIST Chemistry WebBook. National Institute of Standards and Technology. (URL: [Link])
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. (URL: [Link])
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. (URL: [Link])
-
NMR Facility, UCSB Chem and Biochem. 19F Chemical Shifts and Coupling Constants. (URL: [Link])
-
The Sarpong Group. (2016). Quenching of Water Reactive Materials. (URL: [Link])
-
ResearchGate. (2018). The Mechanism of the Catalytic Functionalization of Haloalkanes by Carbene Insertion: An Experimental and Theoretical Study | Request PDF. (URL: [Link])
-
Doc Brown's Chemistry. (n.d.). C3H7Cl CH3CH2CH2Cl mass spectrum of 1-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of n-propyl chloride image diagram doc brown's advanced organic chemistry revision notes. (URL: [Link])
-
Carbene Transfer Reactions Catalysed by Dyes of the Metalloporphyrin Group - PMC - NIH. (URL: [Link])
-
Common Standard Operating Procedure. (URL: [Link])
-
Dove Medical Press. (2015). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. (URL: [Link])
- US20110160499A1 - Catalytic Gas Phase Fluorination of 243db to 1234yf - Google P
-
MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (URL: [Link])
-
RSC Publishing. (2021). Carbene transfer reactions enabled by heterogeneous metal catalysis. (URL: [Link])
-
eScholarship.org. (2023). Insertion Reactions and QSSR Modeling of Donor/Donor Rhodium Carbenes for the Synthesis of Indanes, Indolines, and Benzodihydrofurans By. (URL: [Link])
-
ehs.uci.edu. (n.d.). quenching-solvent-drying-still-bottoms.doc. (URL: [Link])
-
(PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (URL: [Link])
-
ResearchGate. (2026). Hydrogen-assisted dehydrochlorination of 1,1,1,2-tetrafluoro-2-chloropropane to 2,3,3,3-tetrafluoropropene over Pd-Ag/nano-MgF2 with optimized Pd isolated sites | Request PDF. (URL: [Link])
-
ECETOC. (n.d.). 1,1-Dichloro-2,2,2-trifluoroethane (HCFC-123) CAS No. 306-83-2 (Third Edition). (URL: [Link])
-
PTC Carbene Addition. (URL: [Link])
-
Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (1976). Carbene chemistry. Part X. Insertion reactions of 1,2,2-trifluoroethylidene into C–H bonds of alkanes containing the t-butyl group and some addition and insertion reactions of 2-chloro-1,2,2-trifluoroethylidene. (URL: [Link])
- WO2009137658A2 - Compositions comprising 2,3-dichloro-1,1,1-trifluoropropane, 2-chloro-1,1,1-trifluoropropene, 2-chloro-1,1,1,2-tetrafluoropropane or 2,3,3,3-tetrafluoropropene - Google P
-
2,2-dichloro-1,1,1-trifluoroethane (HCFC-123) Priority Existing Chemical No. 4 Secondary Notification Assessment Full Public. (URL: [Link])
-
Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC - NIH. (URL: [Link])
-
ResearchGate. (n.d.). Comprehensive organic functional group transformations II. (URL: [Link])
-
Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (URL: [Link])
-
KGROUP. (2006). Quenching Reactive Substances. (URL: [Link])
-
EGUsphere. (2024). Increasing emissions of HCFC-123 and HCFC-124 may be due to leakage during HFC-125 production. (URL: [Link])
-
YouTube. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. (URL: [Link])
-
Fluorine NMR. (URL: [Link])
-
Beilstein Journals. (2012). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. (URL: [Link])
-
YouTube. (2020). Carbene addition to alkene in solution phase & gas phase: Mechanism & Reason behind the selectivity. (URL: [Link])
-
Contemporary synthetic strategies in organofluorine chemistry. (URL: [Link])
-
NIH. (2021). Photoinduced C–Cl Bond Activation of Polychloroalkanes with Triplet Carbenes: Synthetic Applications and Mechanistic Studies. (URL: [Link])
-
ResearchGate. (n.d.). Mass spectral fragmentation pattern of the underivatized halogenated... | Download Scientific Diagram. (URL: [Link])
-
ResearchGate. (2017). (PDF) Mechanism of dehydrochlorination of 2,2-diaryl-1,1,1-trichloroethanes with nitrite and halide anions. (URL: [Link])
-
PubChem. (n.d.). 3,3-Dichloro-1,1,1-trifluoroacetone. National Center for Biotechnology Information. (URL: [Link])
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. (URL: [Link])
-
MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (URL: [Link])
-
NCBI. (n.d.). 1,3-Dichloropropene - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. (URL: [Link])
Sources
- 1. C3H7Cl CH3CH2CH2Cl mass spectrum of 1-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of n-propyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2,3-Dichloro-1,1,1-trifluoropropane | C3H3Cl2F3 | CID 9561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Propane, 2,3-dichloro-1,1,1-trifluoro- [webbook.nist.gov]
- 7. 2,3-DICHLORO-1,1,1-TRIFLUOROPROPANE | 338-75-0 [chemicalbook.com]
- 8. CN114773148A - Method for synthesizing 2, 3-dichloro-1, 1, 1-trifluoropropane and 2-chloro-1, 1, 1-trifluoropropene - Google Patents [patents.google.com]
- 9. 19F [nmr.chem.ucsb.edu]
- 10. dovepress.com [dovepress.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 13. US20110160499A1 - Catalytic Gas Phase Fluorination of 243db to 1234yf - Google Patents [patents.google.com]
